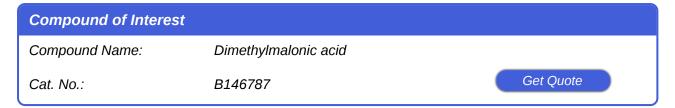


Dimethylmalonic Acid: A Versatile C-5 Building Block for Novel Compound Synthesis

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmalonic acid, a dicarboxylic acid featuring a gem-dimethyl group, serves as a valuable and versatile building block in organic synthesis. Its unique structural feature, the quaternary carbon atom, imparts specific conformational constraints and steric hindrance in target molecules, making it an attractive starting material for the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry, materials science, and fragrance industries. This document provides detailed application notes, experimental protocols, and data for the use of dimethylmalonic acid in the synthesis of diverse molecular architectures, including heterocyclic compounds, polymers, and potential therapeutic agents.

Key Applications and Synthetic Strategies

Dimethylmalonic acid and its esters are key precursors for several important classes of organic compounds. The gem-dimethyl group can enhance the biological activity and metabolic stability of the resulting molecules.

Synthesis of 5,5-Dimethyl-Substituted Barbiturates and Thiobarbiturates

Methodological & Application





5,5-disubstituted barbiturates are a well-known class of compounds with a wide range of biological activities, including anticonvulsant, sedative, and hypnotic effects.[1][2] The gemdimethyl substitution at the C-5 position can influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Experimental Protocol: Synthesis of 5,5-Dimethylbarbituric Acid

This protocol describes the base-catalyzed condensation of diethyl dimethylmalonate with urea to yield 5,5-dimethylbarbituric acid.

Materials:

- · Diethyl dimethylmalonate
- Urea
- Sodium metal
- Absolute ethanol
- Concentrated Hydrochloric Acid (HCl)
- Reflux condenser and heating mantle
- Standard laboratory glassware

Procedure:

- Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser, carefully add clean sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere. The reaction is exothermic. Allow the sodium to dissolve completely to form a solution of sodium ethoxide.
- Condensation: To the sodium ethoxide solution, add diethyl dimethylmalonate (1 equivalent) followed by a solution of dry urea (1 equivalent) in hot absolute ethanol.
- Reaction: Heat the reaction mixture to reflux at approximately 110°C for 7 hours. A white solid of the sodium salt of 5,5-dimethylbarbituric acid will precipitate.[1]



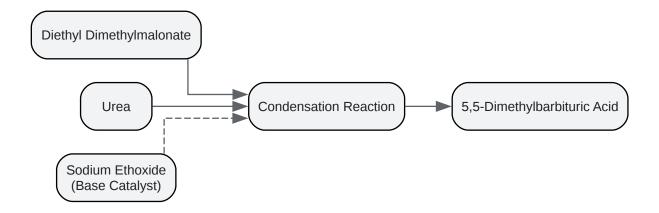
- Work-up: After cooling the reaction mixture, add hot water to dissolve the precipitate. Acidify
 the solution with concentrated HCl to a pH of 1-2 to precipitate the 5,5-dimethylbarbituric
 acid.
- Isolation: Collect the white crystalline product by vacuum filtration, wash with cold water, and dry in an oven at 100-110°C.

Quantitative Data for 5,5-Disubstituted Barbiturates:

Compound	R1	R2	Biological Activity	IC50 / Effective Concentrati on	Reference
5,5- Dimethylbarbi turic Acid	СНЗ	СНЗ	Anticonvulsa nt (precursor)	-	[1]
5,5- Diphenylbarbi turic Acid	Ph	Ph	Anticonvulsa nt	2-6 µg/g of brain tissue for 50-70% protection in maximal electroshock test	[1]
R-mTFD- MPPB	Propyl	m-CF3- diazirinylphen yl	Anticonvulsa nt	~5-fold delay in tonic extension onset at 10 mg/kg	[3]
S-mTFD- MPPB	Propyl	m-CF3- diazirinylphen yl	Convulsant	-	[3]

Logical Relationship: Synthesis of 5,5-Dimethylbarbituric Acid





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Caption: Synthetic pathway for 5,5-dimethylbarbituric acid.

Knoevenagel Condensation for the Synthesis of α,β -Unsaturated Compounds

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound, such as **dimethylmalonic acid**, with an aldehyde or ketone.[2] This reaction is pivotal for the synthesis of α,β -unsaturated dicarboxylic acids and their derivatives, which are versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Experimental Protocol: Knoevenagel Condensation of **Dimethylmalonic Acid** with Benzaldehyde

This protocol outlines the piperidine-catalyzed Knoevenagel condensation of **dimethylmalonic** acid with benzaldehyde.

Materials:

- Dimethylmalonic acid
- Benzaldehyde
- Piperidine (catalyst)
- Pyridine (solvent)



- Toluene (for azeotropic removal of water)
- Dean-Stark apparatus
- · Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve dimethylmalonic acid (1 equivalent) and benzaldehyde (1 equivalent) in a mixture of pyridine and toluene.
- Catalysis: Add a catalytic amount of piperidine to the reaction mixture.
- Reaction: Heat the mixture to reflux. The water formed during the condensation will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.
- Work-up: Once the reaction is complete (no more water is formed), cool the reaction mixture.
 Remove the solvents under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the α,β -unsaturated product.

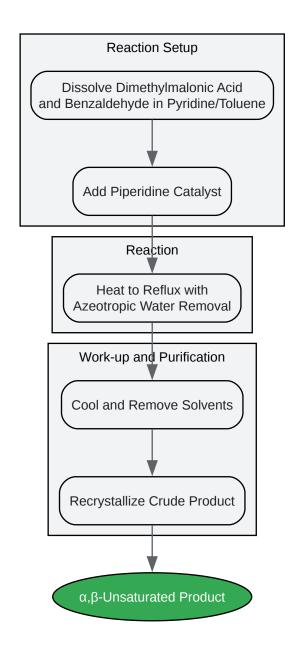
Quantitative Data for Knoevenagel Condensation Products:



Aldehyde	Active Methylene Compound	Catalyst	Solvent	Yield (%)	Reference
Benzaldehyd e	Diethyl Malonate	Piperidine	Benzene	71	[4]
4- Methoxybenz aldehyde	N,N- diethylthiobar bituric acid	Piperidine	Ethanol	94	[5]
2- Methoxybenz aldehyde	Thiobarbituric acid	Piperidine	Ethanol	High	[2]
Various aromatic aldehydes	Malonic acid	Ammonium bicarbonate	Solvent-free	High	[6]

Experimental Workflow: Knoevenagel Condensation





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Caption: General workflow for the Knoevenagel condensation.

Synthesis of Novel Amides with Anticancer Activity

Dimethylmalonic acid can be converted to its diacyl chloride, which can then react with various amines to form a library of novel diamides. Amide functionalities are prevalent in many biologically active molecules, and the gem-dimethyl group can enhance their therapeutic potential.

Methodological & Application



Experimental Protocol: General Synthesis of Dimethylmalonic Acid Diamides

This protocol provides a general method for the synthesis of diamides from **dimethylmalonic** acid.

Materials:

- Dimethylmalonic acid
- Thionyl chloride (SOCl2) or Oxalyl chloride
- Appropriate primary or secondary amine (2 equivalents)
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et₃N) or Pyridine (base)
- · Standard laboratory glassware

Procedure:

- Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend or dissolve dimethylmalonic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (2.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux until the solution becomes clear. Remove the excess thionyl chloride under reduced pressure.
- Amidation: Dissolve the crude dimethylmalonyl chloride in anhydrous DCM and cool to 0°C.
 In a separate flask, dissolve the desired amine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.
- Reaction: Stir the reaction mixture at room temperature until completion (monitor by TLC).
- Work-up: Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.



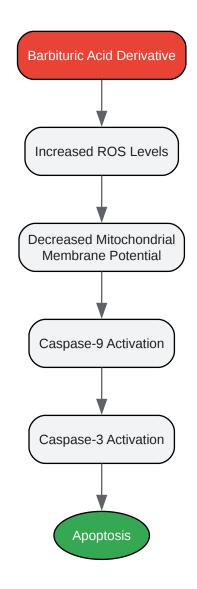
• Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for Anticancer Activity of Amide and Barbiturate Derivatives:

Compound	Cancer Cell Line	Activity	IC50 (μM)	Reference
Cinnamoylated Barbituric Acid Derivative 1c	Various	Antiproliferative	<10	[7]
Thiobarbituric acid-based chromene 4g	A2780, MCF7, A549	Antiproliferative	~10-20	[8]
Indole-linked Thiobarbiturate 2b	DWD, MCF7	Anticancer	Low μM range	[9]
Amide-based TMP Moiety 6a	HepG2	Antiproliferative	0.65	[6]

Signaling Pathway: Apoptosis Induction by Barbituric Acid Derivatives





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Caption: Proposed mechanism of apoptosis induction.[7][8]

Synthesis of Spirocyclic Compounds

Spirocycles are an important class of compounds in drug discovery due to their rigid threedimensional structures. Barbituric acid derivatives, including 5,5-dimethylbarbituric acid, can serve as precursors to spiro-fused pyrimidine heterocycles.

Experimental Protocol: Synthesis of Spiro[cyclohexane-1,5'-pyrimidine]triones

This protocol describes a plausible route to a spiro barbiturate derivative from 5,5dimethylbarbituric acid, adapted from general methods for spirocycle synthesis from



barbiturates.[10][11]

Materials:

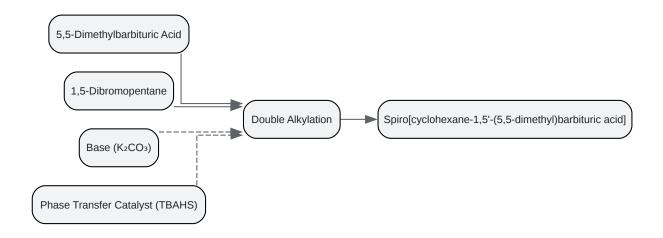
- 5,5-Dimethylbarbituric acid
- 1,5-Dibromopentane
- Potassium carbonate (K₂CO₃)
- Tetrabutylammonium hydrogen sulfate (TBAHS) Phase Transfer Catalyst
- Dimethylformamide (DMF)
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, combine 5,5-dimethylbarbituric acid (1 equivalent),
 1,5-dibromopentane (1.1 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of TBAHS in DMF.
- Reaction: Heat the mixture with vigorous stirring at 80-100°C. Monitor the reaction progress by TLC.
- Work-up: After the reaction is complete, cool the mixture and pour it into ice-water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the spiro compound.

Logical Relationship: Spirocycle Formation





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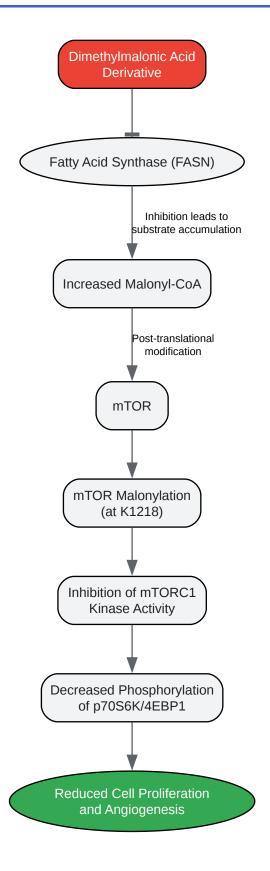
Caption: Synthetic strategy for spirobarbiturate synthesis.

Inhibition of Fatty Acid Synthase (FASN)

Dimethylmalonic acid is a known inhibitor of fatty acid synthase (FASN), an enzyme that is overexpressed in many cancer cells and is crucial for their proliferation and survival.[12][13] Inhibition of FASN can lead to an accumulation of its substrate, malonyl-CoA, which in turn can cause post-translational modification (malonylation) of key signaling proteins like mTOR, leading to reduced cell proliferation and angiogenesis.[14]

Signaling Pathway: FASN Inhibition by Dimethylmalonic Acid Derivatives





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Caption: Mechanism of action of FASN inhibitors.[14]



Conclusion

Dimethylmalonic acid is a highly valuable and versatile building block for the synthesis of a diverse range of novel compounds. Its unique gem-dimethyl structural motif provides a strategic advantage in designing molecules with enhanced biological activity and tailored physical properties. The protocols and data presented herein offer a foundation for researchers to explore the vast potential of dimethylmalonic acid in developing new therapeutics, advanced materials, and other valuable chemical entities. Further exploration of its reactivity and application in multicomponent reactions and asymmetric synthesis is warranted to fully unlock its potential in modern organic chemistry.

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